11-Deoxytetrodotoxin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

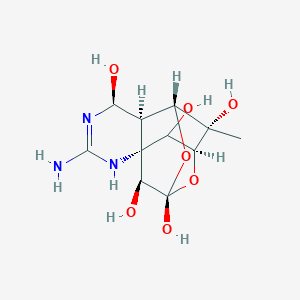

11-Deoxytetrodotoxin is a natural product found in Cynops ensicauda with data available.

Aplicaciones Científicas De Investigación

Neuropharmacological Research

11-Deoxytetrodotoxin is recognized for its ability to block voltage-gated sodium channels, similar to TTX. This property makes it an important compound for studying neuronal excitability and synaptic transmission.

- Mechanism of Action : 11-DTX inhibits sodium ion influx through voltage-gated sodium channels, leading to decreased neuronal excitability. This mechanism is crucial for understanding pain pathways and developing analgesics.

- Case Study : A study investigated the effects of various TTX analogs, including 11-DTX, on neuronal cells. The results indicated that while 11-DTX is less toxic than TTX, it still effectively modulates sodium channel activity, making it valuable for studying pain and seizure disorders .

Toxicology and Food Safety

The toxicity profile of 11-DTX is vital for assessing the safety of seafood products. Understanding its toxicity relative to TTX helps establish guidelines for safe consumption of pufferfish and related species.

- Toxicity Equivalency Factors (TEFs) : Research has established TEFs for various TTX analogs, including 11-DTX. For instance, the TEF for 11-DTX was calculated to be approximately 0.139, indicating it is significantly less toxic than TTX (TEF = 1) .

- Data Table: Toxicity Comparison of TTX Analogues

| TTX Analogue | IC50 (ng/mL) | TEF |

|---|---|---|

| Tetrodotoxin (TTX) | 1.65 | 1 |

| 5,11-Dideoxytetrodotoxin | 2.20 | 0.750 |

| This compound | 11.88 | 0.139 |

| 5,6,11-Trideoxytetrodotoxin | 147.78 | 0.011 |

This table illustrates the relative toxicity of these compounds based on their IC50 values obtained from cell-based assays .

Synthetic Chemistry

The total synthesis of 11-DTX has been a focal point in organic chemistry due to its structural complexity and potential therapeutic applications.

- Synthesis Techniques : The first total synthesis of 11-DTX was achieved using a series of stereocontrolled reactions starting from an allylic alcohol. This synthesis pathway demonstrates the intricacies involved in creating this compound and highlights its potential for further chemical modifications .

- Research Implications : The ability to synthesize 11-DTX opens avenues for developing novel sodium channel blockers that could serve as therapeutic agents in treating conditions like neuropathic pain or cardiac arrhythmias.

Biomedical Applications

Given its pharmacological properties, there is potential for using 11-DTX in various biomedical applications beyond basic research.

- Pain Management : Due to its sodium channel blocking capabilities, there is ongoing research into using analogs like 11-DTX as pain relievers or anesthetics .

- Neuroprotective Studies : Investigating the neuroprotective effects of 11-DTX could lead to advancements in treatments for neurodegenerative diseases where sodium channel modulation plays a role .

Propiedades

Número CAS |

113564-23-1 |

|---|---|

Fórmula molecular |

C11H17N3O7 |

Peso molecular |

303.27 g/mol |

Nombre IUPAC |

(1R,5S,6R,7R,9S,11S,13S,14S)-3-amino-14-methyl-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |

InChI |

InChI=1S/C11H17N3O7/c1-9(18)4-2-6(16)13-8(12)14-10(2)3(15)5(9)21-11(19,20-4)7(10)17/h2-7,15-19H,1H3,(H3,12,13,14)/t2-,3?,4-,5+,6+,7+,9+,10-,11+/m1/s1 |

Clave InChI |

XXUFXWUHBMGUMY-FDOMXQSUSA-N |

SMILES |

CC1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O |

SMILES isomérico |

C[C@@]1([C@H]2[C@@H]3[C@@H](N=C(N[C@]34[C@@H]([C@](O2)(O[C@H]1C4O)O)O)N)O)O |

SMILES canónico |

CC1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O |

Sinónimos |

11-deoxytetrodotoxin 11-deoxytetrodotoxin, (4beta)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.